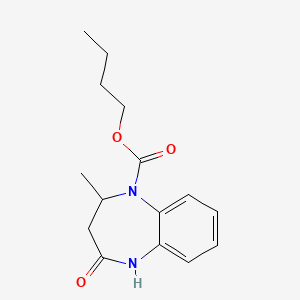

butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Description

Butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a seven-membered heterocyclic compound belonging to the 1,5-benzodiazepine class. Its structure features a fused benzene ring with a diazepine ring containing two nitrogen atoms at positions 1 and 5. Key substituents include:

- A methyl group at position 2, introducing steric effects that may influence ring conformation.

- A 4-oxo group, which enhances hydrogen-bonding capacity and electronic polarization.

This compound’s structural complexity makes it a subject of interest in medicinal chemistry and crystallography, particularly for studying substituent effects on physicochemical and biological properties.

Properties

IUPAC Name |

butyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-4-9-20-15(19)17-11(2)10-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZTXKRUTHWHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics contribute to its biological activity. The compound features a benzodiazepine core that is crucial for its interaction with central nervous system (CNS) receptors.

Benzodiazepines primarily exert their effects by modulating the GABA receptor activity. They enhance the inhibitory neurotransmitter GABA's effect by increasing the frequency of chloride channel opening events. This results in increased neuronal inhibition leading to sedative and anxiolytic effects.

Key Mechanisms:

- GABA Receptor Modulation : The compound binds to specific sites on the GABA receptor, enhancing GABAergic transmission.

- Neurotransmitter Interaction : It may also influence other neurotransmitter systems such as serotonin and norepinephrine.

Biological Activity

The biological activity of this compound has been evaluated in various studies.

Pharmacological Effects:

- Anxiolytic Activity : Several studies have reported that compounds with similar structures exhibit significant anxiolytic properties.

- Sedative Effects : The compound has shown potential in inducing sedation in animal models.

- Muscle Relaxation : Benzodiazepines are known for their muscle relaxant properties which may extend to this compound.

Case Studies and Research Findings

Research has provided insights into the effects and potential applications of this compound.

Table 1: Summary of Biological Activities

Toxicology and Safety Profile

While benzodiazepines are generally well-tolerated, potential side effects include drowsiness, dizziness, and dependency with prolonged use. Safety evaluations are essential to determine the risk-benefit ratio for clinical applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison in 1,5-Benzodiazepine Derivatives

Analysis:

- The methyl group at position 2 introduces steric hindrance, which may restrict ring puckering or intermolecular interactions compared to unsubstituted analogs .

- The 4-oxo group is conserved across analogs, suggesting its critical role in hydrogen-bonding networks and electronic stabilization .

Hydrogen-Bonding Patterns and Crystal Packing

The 4-oxo group in the target compound acts as both a hydrogen-bond acceptor (via the carbonyl oxygen) and a donor (through the adjacent NH group in the reduced diazepine ring). This dual functionality contrasts with 5-formyl derivatives, where the formyl group primarily serves as an acceptor, leading to distinct crystal-packing motifs . For example:

- In 5-formyl derivatives, formyl-oxygen interactions dominate, favoring layered structures.

- In the target compound, the 4-oxo group may participate in bifurcated hydrogen bonds, creating more complex three-dimensional networks.

Ring Conformation and Puckering

The seven-membered diazepine ring exhibits flexibility, with puckering influenced by substituents:

- Methyl at position 2 : Steric effects may stabilize a boat-like conformation , as observed in methyl-substituted heterocycles .

- Butyl carboxylate at position 1 : The bulky ester could further distort the ring, increasing torsional strain compared to smaller substituents (e.g., N-ethyl derivatives) .

Q & A

Q. What are the optimal synthetic routes for butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, and how can yield and purity be maximized?

Methodological Answer:

- Stepwise Synthesis: Begin with the formation of the benzodiazepine core via cyclocondensation of substituted o-phenylenediamine derivatives with ketones or esters under acidic conditions. For example, triazine intermediates (as in ) can facilitate coupling reactions.

- Key Parameters: Optimize reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Use triethylamine or DMAP as catalysts for esterification steps.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related benzodiazepines in .

- Spectroscopic Methods: Use - and -NMR to verify substituent positions and ester functionality. Mass spectrometry (ESI-MS) confirms molecular weight.

- Chromatography: HPLC with UV detection at 254 nm ensures purity, while IR spectroscopy validates carbonyl (C=O) and amine (N-H) groups .

Q. What preliminary biological screening strategies are recommended to assess this compound’s activity?

Methodological Answer:

- In Vitro Receptor Binding: Screen for GABA receptor affinity using radioligand displacement assays (e.g., -flumazenil binding).

- Functional Assays: Use the Xenopus oocyte expression system or frog sensory neurons () to measure chloride current modulation via concentration-clamp techniques.

- Metabolic Stability: Perform microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with GABAA_AA receptor subtypes, and what methodological controls are critical?

Methodological Answer:

- Subtype-Specific Assays: Transfect HEK293 cells with α1-6, β, γ2 GABA subunits to identify subtype selectivity. Compare EC values for chloride current potentiation.

- Control Experiments: Include flumazenil (antagonist) to confirm benzodiazepine-site specificity. Use inverse agonists (e.g., FG7142) to test for negative modulation ().

- Data Normalization: Express results as % potentiation relative to GABA alone (e.g., 3×10 M GABA baseline) to control for batch variability .

Table 1: Categories of Benzodiazepine Receptor Ligands and Their Effects on GABA Response (Adapted from )

| Category | Effect on GABA Response | Example Compounds |

|---|---|---|

| Full Agonists | 2–3× augmentation | Diazepam, Clonazepam |

| Partial Agonists | ~50% efficacy | CL218,872, Ro16-6028 |

| Inverse Agonists | Dose-dependent reduction | Ro15-3505, FG7142 |

| Antagonists | Slight augmentation | Flumazenil |

Q. How should contradictory data on receptor affinity or metabolic stability be addressed methodologically?

Methodological Answer:

- Triangulation: Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional assays).

- Replication Under Varied Conditions: Test receptor affinity at different pH levels (7.4 vs. 6.8) or temperatures (25°C vs. 37°C) to identify environmental dependencies.

- Statistical Modeling: Apply mixed-effects regression () to account for covariates like cell passage number or animal age .

Q. What experimental frameworks are suitable for studying long-term effects of this compound in neurodegenerative or anxiety disorder models?

Methodological Answer:

- Longitudinal Studies: Administer the compound chronically (4–12 weeks) in rodent models (e.g., elevated plus maze for anxiety). Monitor plasma levels via LC-MS/MS to correlate exposure with efficacy.

- Tolerance Assessment: Measure receptor desensitization by comparing acute vs. chronic GABA current responses in brain slices.

- Omics Integration: Perform RNA-seq on hippocampal tissue to identify transcriptomic changes linked to prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.